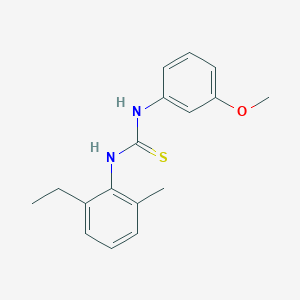![molecular formula C13H16Cl2N2O3S B4845513 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4845513.png)
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine
Vue d'ensemble
Description
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine, also known as DMAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an important molecule in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin and dopamine. It has also been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and motivation. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and receptors. It is also relatively easy to synthesize and has been well characterized in previous studies. However, one of the limitations of using 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine. One potential area of research is its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Another area of research is its potential use as a tool to study the role of neurotransmitters in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine and its potential side effects.
Applications De Recherche Scientifique
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been extensively used in scientific research due to its unique chemical properties. It has been used as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It has also been used as a ligand for G protein-coupled receptors, such as the 5-HT1A receptor. In addition, 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been used as a tool to study the role of neurotransmitters, such as serotonin and dopamine, in various biological processes.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-4-16(5-7-17)13(18)9-10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQXXQPZONIEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4845440.png)



![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B4845454.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845459.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4845496.png)

![2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4845507.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B4845510.png)
![2,4-dichloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4845515.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4845519.png)